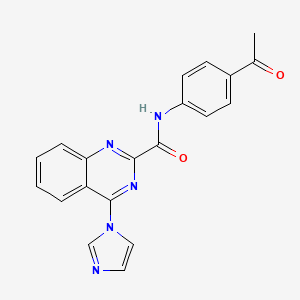

Cyp51/PD-L1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H15N5O2 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-4-imidazol-1-ylquinazoline-2-carboxamide |

InChI |

InChI=1S/C20H15N5O2/c1-13(26)14-6-8-15(9-7-14)22-20(27)18-23-17-5-3-2-4-16(17)19(24-18)25-11-10-21-12-25/h2-12H,1H3,(H,22,27) |

InChI Key |

LSBBUIAGNZFGEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C(=N2)N4C=CN=C4 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Cyp51/PD-L1-IN-1 and its Analogs - A Novel Class of Dual-Target Antifungal and Immunoregulatory Agents

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

Emerging resistance to conventional antifungal agents necessitates the development of novel therapeutic strategies. This technical guide details the mechanism of action of a promising new class of quinazoline-based compounds, exemplified by Cyp51/PD-L1-IN-1 (compound L11) and its more potent analog, Cyp51/PD-L1-IN-3 (compound L21). These compounds exhibit a unique dual-targeting mechanism, simultaneously inhibiting fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis, and human programmed death-ligand 1 (PD-L1), an immune checkpoint protein. This dual action not only directly combats fungal proliferation but also enhances the host immune response to infection. This document provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with these novel inhibitors, based on the foundational research by Sun B, et al. in the Journal of Medicinal Chemistry (2023).[1][2]

Quantitative Data Summary

The inhibitory activities of the lead compounds, this compound (L11) and Cyp51/PD-L1-IN-3 (L21), were evaluated against their respective targets and a panel of fungal pathogens. The data clearly demonstrates the potent dual-inhibitory nature of these molecules.

| Compound | Target | IC50 (μM) | Fungal Strain | MIC50 (μg/mL) |

| This compound (L11) | CYP51 | 0.884[1] | Candida albicans | 0.25 - 2.0 |

| PD-L1 | 0.083[1] | Other fungal strains | 0.25 - 2.0 | |

| Cyp51/PD-L1-IN-3 (L21) | CYP51 | 0.205[2] | Candida albicans | 0.25 - 2.0 |

| PD-L1 | 0.039[2] | Other fungal strains | 0.25 - 2.0 |

Note: The MIC50 values are presented as a range as reported in the summary of the primary literature.[2]

Core Mechanism of Action

The dual-target inhibitors function through a two-pronged attack on fungal infections:

-

Direct Antifungal Activity: By inhibiting CYP51, an essential enzyme in the fungal ergosterol biosynthesis pathway, the compounds disrupt the integrity of the fungal cell membrane. This leads to increased membrane permeability, osmotic instability, and ultimately, fungal cell lysis and death.[2]

-

Immunoregulatory Activity: The compounds block the interaction between PD-L1 on host cells and its receptor, PD-1, on immune cells (e.g., T-cells). This blockade disrupts the inhibitory signaling that dampens the immune response, thereby enhancing the host's ability to recognize and eliminate fungal pathogens.

The downstream cellular effects of this dual inhibition in fungal cells include:

-

Induction of early apoptosis.

-

Accumulation of reactive oxygen species (ROS).

-

Mitochondrial damage.

-

Significant reduction in intracellular levels of IL-2, NLRP3, and NF-κBp65.[1][2]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Dual Inhibition

The following diagram illustrates the proposed signaling cascade initiated by the dual-target inhibitors, leading to fungal cell death and enhanced immune response.

Caption: Dual inhibitory action on fungal CYP51 and host PD-L1.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines the general experimental procedure for the synthesis, characterization, and biological evaluation of the dual-target inhibitors.

Caption: From synthesis to biological evaluation of dual-target inhibitors.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature for the evaluation of quinazoline-based dual inhibitors.

Chemical Synthesis

The synthesis of the quinazoline scaffold and its derivatives is achieved through a multi-step process, likely employing the skeleton growth method.[2] This involves the sequential addition of functional groups to a core chemical structure to build the final compound. Characterization and purification of the synthesized compounds are performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

In Vitro Antifungal Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various fungal strains.

-

Method: A broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is typically used.

-

Fungal strains are cultured to a specified cell density.

-

The compounds are serially diluted in a 96-well microtiter plate.

-

The fungal suspension is added to each well.

-

Plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth.

-

Enzyme Inhibition Assays

-

CYP51 Inhibition Assay:

-

Objective: To quantify the inhibitory effect of the compounds on the activity of fungal CYP51.

-

Method: A cell-free enzymatic assay is employed.

-

Recombinant fungal CYP51 is purified.

-

The enzyme is incubated with the test compound at various concentrations.

-

The substrate for CYP51 (e.g., lanosterol) is added.

-

The conversion of the substrate to its product is measured, often using spectrophotometric or fluorometric methods.

-

IC50 values are calculated from the dose-response curves.

-

-

-

PD-L1 Inhibition Assay:

-

Objective: To measure the ability of the compounds to block the PD-1/PD-L1 interaction.

-

Method: A homogeneous time-resolved fluorescence (HTRF) assay or a similar protein-protein interaction assay is used.

-

Recombinant human PD-1 and PD-L1 proteins, each labeled with a component of a FRET pair (e.g., a donor and an acceptor fluorophore), are used.

-

The proteins are incubated with the test compound.

-

The degree of FRET is measured, which is proportional to the extent of PD-1/PD-L1 binding.

-

A decrease in the FRET signal indicates inhibition of the interaction.

-

IC50 values are determined.

-

-

Cellular Mechanism of Action Assays

-

Apoptosis Assay:

-

Objective: To assess the induction of apoptosis in fungal cells.

-

Method: Flow cytometry using Annexin V and propidium iodide (PI) staining.

-

Fungal cells are treated with the test compound.

-

Cells are stained with fluorescently labeled Annexin V (detects early apoptotic cells) and PI (detects late apoptotic and necrotic cells).

-

The percentage of apoptotic cells is quantified by flow cytometry.

-

-

-

Reactive Oxygen Species (ROS) Accumulation Assay:

-

Objective: To measure the generation of intracellular ROS in fungal cells.

-

Method: Use of a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Fungal cells are treated with the compound.

-

Cells are incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a fluorometer or flow cytometer.

-

-

-

Mitochondrial Membrane Potential Assay:

-

Objective: To evaluate mitochondrial damage.

-

Method: Use of a potentiometric fluorescent dye like JC-1 or rhodamine 123.

-

Treated fungal cells are stained with the dye.

-

A decrease in fluorescence intensity or a shift in fluorescence emission (for JC-1) indicates a loss of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction.

-

-

-

Protein Expression Analysis (e.g., IL-2, NLRP3, NF-κBp65):

-

Objective: To quantify changes in the levels of specific intracellular proteins.

-

Method: Western blotting or ELISA.

-

Fungal or host cells are treated with the compound.

-

Cell lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane (Western blot) or captured by specific antibodies in a microplate well (ELISA).

-

Target proteins are detected using specific primary antibodies and visualized with secondary antibodies conjugated to an enzyme or fluorophore.

-

Protein levels are quantified relative to a loading control.

-

-

Conclusion and Future Directions

The development of dual-target Cyp51/PD-L1 inhibitors represents a significant advancement in the search for novel antifungal therapies. The ability of these compounds to directly kill fungal pathogens while simultaneously boosting the host's immune response offers a promising strategy to combat fungal infections, particularly those caused by drug-resistant strains. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this innovative class of molecules. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for more effective antifungal treatments.

References

The Dawn of a Dual-Action Approach: A Technical Guide to the Discovery of Novel Cyp51 and PD-L1 Inhibitors

For Immediate Release

In a significant advancement for therapeutic development, researchers have successfully designed and synthesized a novel class of dual-target inhibitors aimed at both lanosterol 14α-demethylase (Cyp51) and programmed death-ligand 1 (PD-L1). This breakthrough offers a promising new strategy for the treatment of fungal infections and immunomodulation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental protocols for these pioneering dual inhibitors, with a focus on a series of newly developed quinazoline compounds.

Introduction: A Novel Therapeutic Strategy

The simultaneous inhibition of Cyp51 and PD-L1 represents a novel therapeutic paradigm. Cyp51 is a crucial enzyme in the biosynthesis of ergosterol in fungi, making it a well-established antifungal target.[1] On the other hand, PD-L1 is a key immune checkpoint protein that, upon binding to its receptor PD-1 on T cells, suppresses the immune system.[2][3][4] By targeting both, these dual inhibitors not only combat fungal proliferation directly but also enhance the host's immune response to fight the infection.[5]

A series of novel quinazoline-based compounds have been developed and identified as potent dual inhibitors of Cyp51 and PD-L1.[5][6] This guide will delve into the specifics of their design, synthesis, and biological evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data from the evaluation of the novel quinazoline-based dual Cyp51/PD-L1 inhibitors.

Table 1: In Vitro Antifungal Activity of Selected Compounds

| Compound | MIC₅₀ against C. albicans (μg/mL) | MIC₅₀ against C. glabrata (μg/mL) | MIC₅₀ against C. krusei (μg/mL) |

| L11 | 0.5 | 1.0 | 0.25 |

| L20 | 0.25 | 0.5 | 0.5 |

| L21 | 1.0 | 2.0 | 1.0 |

MIC₅₀: Minimum Inhibitory Concentration required to inhibit 50% of microbial growth.[5]

Table 2: Inhibitory Activity against Cyp51 and PD-L1

| Compound | Cyp51 IC₅₀ (μM) | PD-L1 IC₅₀ (μM) |

| L20 | 0.263 | 0.017 |

IC₅₀: Half-maximal Inhibitory Concentration.[6]

Signaling Pathways and Mechanism of Action

The dual inhibitors exert their effects through two distinct but complementary pathways.

Inhibition of Fungal Ergosterol Biosynthesis

By inhibiting Cyp51, the compounds block the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to the accumulation of toxic sterol intermediates, increased reactive oxygen species (ROS), and mitochondrial damage, ultimately causing fungal cell lysis and death.[5]

Caption: Inhibition of the Cyp51 pathway by the dual inhibitor.

Blockade of the PD-1/PD-L1 Immune Checkpoint

Concurrently, the inhibitors block the interaction between PD-L1 on antigen-presenting cells or tumor cells and PD-1 on T cells.[5] This blockade prevents the downregulation of the T cell response, thereby activating the host's immune system to effectively clear the fungal infection or combat tumor cells. This action also leads to a reduction in inflammatory cytokines such as IL-2.[6]

Caption: Blockade of the PD-1/PD-L1 interaction by the dual inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Quinazoline Compounds

The novel quinazoline compounds were constructed using a skeleton growth method. The general synthetic route involved a multi-step process starting from commercially available materials. The key steps included the formation of the quinazoline core, followed by the addition of various side chains to explore the structure-activity relationship. The final compounds were purified by column chromatography and their structures were confirmed by NMR, MS, and HPLC analysis.[5]

Caption: General workflow for the synthesis of quinazoline dual inhibitors.

In Vitro Antifungal Activity Assay

The minimum inhibitory concentrations (MICs) of the synthesized compounds against various fungal strains were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, fungal strains were cultured to the logarithmic growth phase and then diluted. The compounds were serially diluted in 96-well plates, and the fungal suspension was added to each well. The plates were incubated, and the MIC₅₀ was determined as the lowest concentration of the compound that inhibited 50% of fungal growth compared to the control.[5]

Cyp51 Inhibition Assay

The inhibitory activity of the compounds against Cyp51 was evaluated using a commercially available human Cyp51 inhibition assay kit. The assay measures the metabolic activity of Cyp51 on a specific substrate. The compounds were incubated with the enzyme and substrate, and the fluorescence generated from the metabolic product was measured. The IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]

PD-L1 Inhibition Assay (HTRF)

A homogeneous time-resolved fluorescence (HTRF) assay was used to determine the ability of the compounds to block the PD-1/PD-L1 interaction. The assay utilizes a recombinant human PD-1 protein tagged with a fluorescent donor and a recombinant human PD-L1 protein tagged with a fluorescent acceptor. In the absence of an inhibitor, the binding of PD-1 and PD-L1 brings the donor and acceptor into close proximity, resulting in a high HTRF signal. The compounds were added to the assay mixture, and the reduction in the HTRF signal, indicating the inhibition of the PD-1/PD-L1 interaction, was measured. The IC₅₀ values were then calculated.[7]

Conclusion

The discovery of dual Cyp51/PD-L1 inhibitors represents a promising advancement in the development of novel therapeutics. The quinazoline-based compounds have demonstrated potent antifungal activity and immunomodulatory effects. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of these dual-action inhibitors.

References

- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. PD-1/PD-L1 inhibitors treatment in lung cancer: Brightness and challenge | EurekAlert! [eurekalert.org]

- 4. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Quinazoline Derivatives: A Technical Guide to their Antifungal and Immunomodulatory Activities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the promising dual antifungal and immunomodulatory activities of quinazoline derivatives. The quinazoline scaffold, a fused bicyclic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides a comprehensive overview of key compounds, their quantitative biological data, detailed experimental methodologies for their evaluation, and insights into their mechanisms of action through signaling pathway diagrams.

Quantitative Biological Activity of Quinazoline Derivatives

The following tables summarize the quantitative antifungal and immunomodulatory activities of selected quinazoline derivatives from recent studies.

Table 1: Antifungal Activity of Quinazoline Derivatives

| Compound | Fungal Strain | Assay Type | Activity Metric | Value | Reference |

| 6c | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | IC₅₀ | 2.46 µg/mL | [1] |

| Pellicularia sasakii | Mycelial Growth Inhibition | IC₅₀ | 2.94 µg/mL | [1] | |

| Fusarium graminearum | Mycelial Growth Inhibition | IC₅₀ | 6.03 µg/mL | [1] | |

| Fusarium oxysporum | Mycelial Growth Inhibition | IC₅₀ | 11.9 µg/mL | [1] | |

| W12 | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | EC₅₀ | 0.70 µg/mL | |

| Phomopsis sp. | Mycelial Growth Inhibition | EC₅₀ | 3.84 µg/mL | ||

| 2c | Fusarium oxysporum f. sp. Niveum | Mycelial Growth Inhibition | % Inhibition | 62.42% at 300 mg/L |

Table 2: Immunomodulatory Activity of Quinazolinone-Based Thalidomide Analogs

| Compound | Biomarker | Cell Line | Activity Metric | Result | Reference |

| 7d | TNF-α | HepG-2 | Reduction from 162.5 pg/mL | 57.4 pg/mL | [2] |

| NF-κB p65 | HepG-2 | % Reduction | 69.33% | [2] | |

| VEGF | HepG-2 | Reduction from 432.5 pg/mL | 161.3 pg/mL | [2] | |

| 12 | TNF-α | HepG-2 | Reduction from 162.5 pg/mL | 49.2 pg/mL | [2] |

| NF-κB p65 | HepG-2 | % Reduction | 77.74% | [2] | |

| VEGF | HepG-2 | Reduction from 432.5 pg/mL | 132.8 pg/mL | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of quinazoline derivatives.

Synthesis of Quinazolinone Derivatives

A general and efficient method for the synthesis of quinazolinone derivatives involves the following steps:

-

Reaction of Anthranilic Acid with an Acid Anhydride: A mixture of an appropriately substituted anthranilic acid and an acid anhydride (e.g., acetic anhydride) is heated at 160-180°C for 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Formation of the Benzoxazinone Intermediate: Upon completion, the reaction mixture is cooled, and the resulting solid, a benzoxazinone intermediate, is collected by filtration and washed with a suitable solvent like ethanol.

-

Reaction with an Amine: The dried benzoxazinone intermediate is then refluxed with a primary amine in a solvent such as glacial acetic acid for 4-6 hours.

-

Purification: The reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the final quinazolinone derivative.

Note: The specific reagents and reaction conditions may be varied to synthesize a diverse range of substituted quinazolinone derivatives.

Antifungal Assays

This method is used to determine the efficacy of compounds in inhibiting the growth of filamentous fungi.

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved.

-

Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made to achieve the desired final concentrations.

-

Plate Preparation: The autoclaved PDA is cooled to approximately 50-60°C. The test compound solutions are added to the molten agar to the desired final concentrations and poured into sterile Petri dishes. A control plate containing DMSO at the same concentration used for the test compounds is also prepared.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of each agar plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark for a period determined by the growth rate of the fungus (typically 3-7 days).

-

Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) is then calculated by plotting the percentage of inhibition against the compound concentrations.

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against fungi.

-

Media Preparation: RPMI-1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid), is prepared and sterilized by filtration.

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is then further diluted in the RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Plate Preparation: The test compounds are serially diluted in a 96-well microtiter plate using the RPMI medium.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungus without compound) and a negative control (medium only) are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Immunomodulatory Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of cytokines and other proteins in cell culture supernatants.

-

Cell Culture and Treatment: A suitable cell line (e.g., HepG-2) is cultured in appropriate media. The cells are then treated with the quinazoline derivatives at various concentrations for a specified period. The cell culture supernatants are collected for analysis.

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the target protein (TNF-α, NF-κB p65, or VEGF) and incubated overnight at 4°C.

-

Blocking: The plate is washed, and a blocking buffer (e.g., 1% BSA in PBS) is added to each well to block non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.

-

Sample and Standard Incubation: The plate is washed again. Standards of known concentrations and the collected cell culture supernatants are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the target protein is added to each well and incubated for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: The plate is washed, and streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 20-30 minutes at room temperature.

-

Substrate Addition and Color Development: After a final wash, a substrate solution (e.g., TMB) is added to each well, leading to the development of a colored product in proportion to the amount of bound protein.

-

Reaction Stoppage and Absorbance Reading: The reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentrations of the target protein in the samples are then determined from this standard curve.

Signaling Pathways and Mechanisms of Action

The dual activity of quinazoline derivatives can be attributed to their ability to modulate specific cellular signaling pathways.

Antifungal Mechanism

While the exact broad-spectrum antifungal mechanism is still under investigation, one of the proposed modes of action for certain antifungal quinazolinone derivatives involves the disruption of the fungal cell membrane integrity. This can lead to the leakage of intracellular components and ultimately cell death.

Immunomodulatory Mechanism

The immunomodulatory effects of quinazolinone-based thalidomide analogs are linked to their ability to interfere with key inflammatory and angiogenic signaling pathways.

These compounds have been shown to reduce the levels of the p65 subunit of NF-κB. A plausible mechanism is the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. By preventing IκB degradation, the quinazolinone derivatives keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes like TNF-α.

Certain quinazoline derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Akt/mTOR pathway, which are crucial for angiogenesis.

Experimental Workflow for Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel quinazoline derivatives with potential antifungal and immunomodulatory activities.

Conclusion

Quinazoline derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutic agents possessing both antifungal and immunomodulatory properties. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize these scaffolds for clinical applications. The elucidation of their mechanisms of action through signaling pathway analysis will be crucial for the rational design of next-generation quinazoline-based drugs.

References

- 1. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New immunomodulatory anticancer quinazolinone-based thalidomide analogs: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Cyp51/PD-L1-IN-1 Inhibition of CYP51

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of Cyp51/PD-L1-IN-1 against its target, Lanosterol 14-alpha demethylase (CYP51), a critical enzyme in the cholesterol biosynthesis pathway.

Quantitative Data: IC50 Value

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 value for this compound's inhibition of the CYP51 enzyme is summarized below.

| Compound | Target | IC50 Value (µM) |

| This compound | CYP51 | 0.884[1] |

Core Signaling Pathway: Cholesterol Biosynthesis

CYP51, also known as sterol 14-alpha demethylase, is a crucial enzyme in the sterol biosynthesis pathway in eukaryotes.[2][3] It catalyzes the oxidative removal of the 14-alpha methyl group from lanosterol, a key step in the production of cholesterol.[4][5] Cholesterol is an essential component of mammalian cell membranes and a precursor for steroid hormones and bile acids.[5] Inhibition of CYP51 disrupts this pathway, which is a validated strategy for antifungal agents and is being explored for other therapeutic areas.[2][6]

References

- 1. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bioivt.com [bioivt.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potency of Cyp51/PD-L1-IN-3: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the inhibitory activity of Cyp51/PD-L1-IN-3 against Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available quantitative data, outlines a representative experimental protocol for determining inhibitory constants, and visualizes the intricate signaling cascade of the PD-L1 pathway.

Quantitative Analysis: Inhibitory Potency

The inhibitory efficacy of a compound is paramount in drug discovery. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the activity of a biological target by 50%. For Cyp51/PD-L1-IN-3, the IC50 value against PD-L1 has been determined, highlighting its potential as a potent inhibitor.

| Compound | Target | IC50 Value (µM) |

| Cyp51/PD-L1-IN-3 | PD-L1 | 0.039[1] |

| Cyp51/PD-L1-IN-3 | CYP51 | 0.205[1] |

Experimental Protocol: Determining PD-L1 Inhibition

While the specific protocol used for Cyp51/PD-L1-IN-3 is not publicly detailed, a common and robust method for determining the IC50 value of a PD-L1 inhibitor is the Homogeneous Time-Resolved Fluorescence (HTRF) binding assay. This assay measures the direct binding of PD-1 and PD-L1 and the ability of an inhibitor to disrupt this interaction.

Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins, each tagged with a specific fluorophore (e.g., terbium cryptate as the donor and d2 as the acceptor). When PD-1 and PD-L1 interact, the two fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The addition of an inhibitor that blocks the PD-1/PD-L1 interaction will lead to a decrease in the FRET signal, which is quantifiable and allows for the determination of the IC50 value.

Materials:

-

Recombinant human PD-1 protein (tagged, e.g., with 6x-His)

-

Recombinant human PD-L1 protein (tagged, e.g., with an Fc tag)

-

Anti-tag antibody conjugated to a FRET donor (e.g., anti-6x-His-Tb)

-

Anti-tag antibody conjugated to a FRET acceptor (e.g., anti-Fc-d2)

-

Assay buffer

-

Test compound (Cyp51/PD-L1-IN-3) at various concentrations

-

Microplates (e.g., 384-well, low volume, white)

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of Cyp51/PD-L1-IN-3 in the assay buffer.

-

Reagent Preparation: Prepare working solutions of the tagged PD-1 and PD-L1 proteins and the HTRF detection antibodies in the assay buffer.

-

Assay Reaction:

-

Add a small volume of the diluted test compound or control to the wells of the microplate.

-

Add the tagged PD-1 and PD-L1 proteins to the wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.

-

Add the HTRF detection antibodies to the wells.

-

Incubate for a second defined period (e.g., 2-4 hours) at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis:

-

Calculate the HTRF ratio (Acceptor signal / Donor signal).

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing the Molecular Landscape

To better understand the context of Cyp51/PD-L1-IN-3's activity, the following diagrams illustrate the PD-L1 signaling pathway and a generalized workflow for IC50 determination.

PD-L1 Signaling Pathway and Inhibition.

Generalized IC50 Determination Workflow.

The PD-1/PD-L1 Signaling Axis

The interaction between Programmed cell death protein 1 (PD-1) and its ligand PD-L1 is a crucial immune checkpoint that regulates T-cell activation and tolerance.[2] PD-1 is expressed on activated T-cells, B-cells, and natural killer cells, while PD-L1 can be expressed on various cells, including cancer cells.[2]

When PD-L1 on a tumor cell binds to PD-1 on a T-cell, it initiates an inhibitory signal within the T-cell.[3][4] This signaling cascade involves the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1.[3][4] SHP-2 then dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K.[3][5] This ultimately leads to the suppression of T-cell proliferation, cytokine production, and cytotoxic activity, allowing the tumor to evade the immune system.[3]

Inhibitors like Cyp51/PD-L1-IN-3 block the interaction between PD-1 and PD-L1, thereby preventing the initiation of this inhibitory signal.[2][3] This blockade restores the anti-tumor functions of T-cells, leading to an enhanced immune response against the cancer.[3][5] Various signaling pathways, including PI3K/AKT/mTOR and MAPK, have been shown to regulate the expression of PD-L1 on cancer cells.[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. navinci.se [navinci.se]

- 5. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]

- 6. PD-L1 expression and PD-1 checkpoint pathway in cancer - Cancer: overview - Immunoway [immunoway.com]

An In-depth Technical Guide on the Intersection of Cyp51 Inhibition and PD-L1 Modulation in Fungal Pathogenesis

Disclaimer: Based on a comprehensive review of publicly available scientific literature, a specific molecule designated "Cyp51/PD-L1-IN-1" has not been identified. The following guide addresses the core scientific concepts of Cyp51 inhibition and PD-L1 pathway modulation as separate and potentially synergistic strategies in the context of fungal infections, providing the requested technical depth for researchers, scientists, and drug development professionals.

Introduction

In the quest for novel antifungal therapies, two distinct molecular targets have garnered significant attention: Cytochrome P450 14α-demethylase (Cyp51 or Erg11) and Programmed death-ligand 1 (PD-L1). Cyp51 is a crucial enzyme in the fungal ergosterol biosynthesis pathway, making it a well-established target for antifungal drugs.[1][2] In contrast, PD-L1 is an immune checkpoint protein that plays a pivotal role in modulating the host immune response to infections.[3][4][5][6][7][8] This guide provides a detailed exploration of the mechanisms of action, experimental evaluation, and therapeutic potential of targeting these two pathways.

Part 1: Cyp51 Inhibition and Fungal Apoptosis

Cyp51 is an essential enzyme in fungi, catalyzing the 14α-demethylation of lanosterol, a critical step in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] Inhibition of Cyp51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately triggering apoptosis.

Quantitative Data on Cyp51 Inhibitor Activity

The following table summarizes the in vitro activity of common azole antifungals, which are a class of Cyp51 inhibitors, against various fungal pathogens.

| Compound | Fungal Species | IC50 / MIC (µg/mL) | Fold Change in Apoptotic Cells | Reference |

| Fluconazole | Candida albicans | 0.25 - 4.0 | 5-10 | [2] |

| Itraconazole | Aspergillus fumigatus | 0.125 - 2.0 | 8-15 | [1] |

| Voriconazole | Cryptococcus neoformans | 0.03 - 1.0 | 12-20 | [1] |

Note: IC50/MIC values and fold changes are representative and can vary based on the specific strain and experimental conditions.

Experimental Protocol: Assessment of Fungal Apoptosis

A standard method to assess apoptosis in fungal cells following treatment with a Cyp51 inhibitor involves the following steps:

-

Fungal Culture and Treatment:

-

Grow the fungal strain to the mid-logarithmic phase in an appropriate liquid medium.

-

Inoculate fresh medium with the fungal culture and add the Cyp51 inhibitor at various concentrations.

-

Include a vehicle-only control.

-

Incubate for a predetermined time (e.g., 24-48 hours).

-

-

Staining for Apoptotic Markers:

-

Harvest the fungal cells by centrifugation.

-

Wash the cells with a suitable buffer (e.g., phosphate-buffered saline).

-

Stain the cells with Annexin V and Propidium Iodide (PI) to differentiate between apoptotic and necrotic cells.

-

Alternatively, use a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) in the total population.

-

Signaling Pathway for Cyp51 Inhibition-Induced Apoptosis

Caption: Cyp51 inhibition leads to fungal apoptosis.

Part 2: PD-L1 Modulation and Host Antifungal Immunity

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[9] In the context of fungal infections, upregulation of PD-L1 on host immune cells can lead to T-cell exhaustion and an impaired antifungal response.[3][7] Blockade of this pathway can reinvigorate the host's immune system to effectively clear the fungal pathogen.[5][6]

Quantitative Data on PD-L1 Blockade in Fungal Infections

| Intervention | Fungal Pathogen | Animal Model | Outcome | Reference |

| Anti-PD-L1 Antibody | Candida albicans | Sepsis mouse model | Increased survival, reduced fungal burden | [4] |

| Anti-PD-1 Antibody | Cryptococcus neoformans | Persistent infection mouse model | Enhanced fungal clearance from lungs | [3] |

| Anti-PD-L1 Antibody | Rhizopus arrhizus | Immunosuppressed mouse model | Improved survival, reduced morbidity | [5][6] |

Experimental Workflow: Evaluating PD-L1 Blockade in a Fungal Infection Model

Caption: Experimental workflow for PD-L1 blockade.

Signaling Pathway for PD-L1 in Host-Fungus Interaction

Caption: PD-1/PD-L1 immune checkpoint signaling.

Conclusion and Future Directions

While a dual-target inhibitor for Cyp51 and PD-L1 remains a hypothetical construct, the exploration of their individual roles unveils a compelling rationale for a combination therapy approach. Targeting Cyp51 directly attacks the fungal pathogen, inducing apoptosis and reducing the fungal load. Concurrently, blocking the PD-L1 pathway can restore the host's innate and adaptive immunity, leading to a more robust and effective clearance of the infection.

Future research should focus on:

-

Investigating the synergistic effects of combining existing Cyp51 inhibitors with PD-L1 blocking antibodies in various models of invasive fungal infections.

-

Exploring the potential for developing novel small molecules that can simultaneously inhibit fungal Cyp51 and modulate the host PD-L1 pathway.

-

Characterizing the precise immunological changes that occur in the tumor microenvironment and systemically upon dual targeting.

Such strategies hold the promise of overcoming the challenges of antifungal drug resistance and improving outcomes for patients with life-threatening invasive fungal diseases.

References

- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fungal cytochrome P450 sterol 14α-demethylase (CYP51) and azole resistance in plant and human pathogens [ouci.dntb.gov.ua]

- 3. Checkpoint inhibitors as immunotherapy for fungal infections: Promises, challenges, and unanswered questions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Blockade of the PD-1/PD-L1 Immune Checkpoint Pathway Improves Infection Outcomes and Enhances Fungicidal Host Defense in a Murine Model of Invasive Pulmonary Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. PD-L1 negatively regulates antifungal immunity by inhibiting neutrophil release from bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to Cyp51/PD-L1-IN-1 and its Impact on Reactive Oxygen Species Accumulation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyp51/PD-L1-IN-1 is representative of a novel class of dual-target inhibitors with potential applications in antifungal and cancer therapy. The primary mode of action appears to be the simultaneous inhibition of CYP51, a key enzyme in sterol biosynthesis, and PD-L1, an immune checkpoint protein. This dual inhibition leads to significant downstream effects, most notably mitochondrial damage and the subsequent accumulation of ROS. This guide will dissect the proposed mechanisms, present available data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Quantitative Data Summary

The following table summarizes the available quantitative data for a commercially available analog, Cyp51/PD-L1-IN-3, which is presumed to have a similar mechanism of action to this compound.

| Compound | Target | IC₅₀ (µM) | Reported Cellular Effects |

| Cyp51/PD-L1-IN-3 (compound L21) | CYP51 | 0.205 | Induces early apoptosis in fungal cells |

| PD-L1 | 0.039 | Reduces intracellular IL-2, NLRP3, and NF-κBp65 | |

| Induces mitochondrial damage and ROS accumulation |

Proposed Mechanism of Action

The induction of ROS accumulation by this compound is likely a synergistic effect resulting from the inhibition of both its targets.

-

CYP51 Inhibition and Mitochondrial Stress: CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the ergosterol biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in mammals.[1] Inhibition of CYP51 leads to the accumulation of toxic sterol precursors, which can integrate into cellular membranes, including the mitochondrial membrane. This disrupts membrane integrity and function, impairs the electron transport chain, and ultimately leads to the generation of superoxide anions and other ROS.[2]

-

PD-L1 Inhibition and Immune-Mediated ROS: The role of PD-L1 in directly regulating intracellular ROS is less clear and appears to be context-dependent.[3][4] However, in the context of cancer immunotherapy, blocking the PD-1/PD-L1 axis can reinvigorate anti-tumor T-cells.[5] Activated T-cells are known to produce ROS as part of their cytotoxic effector function.[6] Therefore, in a tumor microenvironment, inhibition of PD-L1 could contribute to an increase in extracellular and intracellular ROS through the enhanced activity of immune cells.

The combined effect of direct mitochondrial stress from CYP51 inhibition and potentially enhanced immune-mediated ROS production from PD-L1 blockade could lead to a significant overall increase in cellular ROS levels.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for ROS accumulation induced by this compound.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of Intracellular ROS Accumulation

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.

Materials:

-

Cells of interest (e.g., fungal cells, cancer cell line)

-

This compound

-

DCFH-DA (5 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Positive control (e.g., H₂O₂)

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired time period. Include untreated and positive controls.

-

After treatment, remove the medium and wash the cells twice with warm PBS.

-

Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, detach cells and analyze by flow cytometry.

CYP51 Inhibition Assay (Cell-Based)

This protocol outlines a method to assess the inhibitory effect of the compound on CYP51 activity by analyzing the sterol profile using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Fungal or mammalian cells

-

This compound

-

Known CYP51 inhibitor (e.g., a triazole antifungal) as a positive control

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

Saponification reagent (e.g., alcoholic KOH)

-

Derivatizing agent (e.g., BSTFA)

-

GC-MS system

Procedure:

-

Culture cells to mid-log phase and treat with different concentrations of this compound and controls for a specified duration.

-

Harvest and wash the cells.

-

Perform a total lipid extraction from the cell pellets.

-

Saponify the lipid extract to release free sterols.

-

Extract the non-saponifiable lipids (containing sterols).

-

Derivatize the sterols to make them volatile for GC analysis.

-

Analyze the sterol composition by GC-MS.

-

Inhibition of CYP51 is indicated by a decrease in the end-product (e.g., ergosterol or cholesterol) and an accumulation of the substrate (e.g., lanosterol).

PD-L1 Expression Analysis by Flow Cytometry

This protocol details the measurement of cell surface PD-L1 expression.

Materials:

-

Cancer cell line known to express PD-L1

-

This compound

-

Trypsin or other cell detachment solution

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated anti-PD-L1 antibody

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Culture cells and treat with this compound for the desired time.

-

Harvest cells by gentle detachment and wash with cold PBS.

-

Resuspend cells in FACS buffer.

-

Aliquot cells into FACS tubes.

-

Add the anti-PD-L1 antibody or the isotype control to the respective tubes.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibody.

-

Resuspend the cells in FACS buffer.

-

Analyze the samples on a flow cytometer. A decrease in the mean fluorescence intensity in the treated cells compared to the untreated control indicates inhibition of PD-L1 expression or its presentation on the cell surface.

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Combination of Sunitinib and PD-L1 Blockade Enhances Anticancer Efficacy of TLR7/8 Agonist-Based Nanovaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An alternatively spliced PD-L1 isoform PD-L1∆3, and PD-L2 expression in breast cancers: implications for eligibility scoring and immunotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Target Inhibitor Cyp51/PD-L1-IN-1: A Technical Guide to its Mechanism and Induction of Mitochondrial Damage in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens poses a significant threat to public health. A novel therapeutic strategy involves the development of dual-target inhibitors that can simultaneously disrupt fungal viability and modulate the host immune response. Cyp51/PD-L1-IN-1 is a first-in-class small molecule designed to inhibit both the fungal lanosterol 14α-demethylase (Cyp51 or Erg11), a critical enzyme in ergosterol biosynthesis, and the human programmed death-ligand 1 (PD-L1), an immune checkpoint protein. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its role in inducing mitochondrial damage and oxidative stress in fungi. This document outlines quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual diagrams of the associated pathways and workflows.

Introduction

Fungal infections, particularly those caused by species such as Candida albicans, are a growing concern, exacerbated by the rise of antifungal resistance. The azole class of drugs, which targets the Cyp51 enzyme, has been a cornerstone of antifungal therapy. Cyp51 is essential for converting lanosterol to ergosterol, a vital component for maintaining the integrity of the fungal cell membrane.[1] Inhibition of Cyp51 leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting membrane function and inhibiting fungal growth.[1][2]

Concurrently, the host's immune response is critical for clearing fungal infections. However, fungi can exploit immune checkpoint pathways, such as the PD-1/PD-L1 axis, to evade immune surveillance. The interaction between PD-1 on T-cells and PD-L1 on antigen-presenting cells suppresses T-cell activity.[3] Recent studies indicate that blocking this pathway can enhance antifungal immunity.[3][4]

This compound (also referred to as compound L11) is a novel quinazoline-based compound designed to leverage a dual-action approach: direct antifungal activity through Cyp51 inhibition and immunomodulatory effects via PD-L1 blockade. A key finding is that this dual inhibition leads to significant mitochondrial damage in fungal cells, mediated by the accumulation of reactive oxygen species (ROS). This guide details the underlying mechanisms and provides the technical information necessary to study these effects.

Mechanism of Action

The primary mechanism of this compound involves a two-pronged attack on the fungal pathogen.

-

Inhibition of Fungal Cyp51: By binding to the active site of Cyp51, the inhibitor blocks the synthesis of ergosterol. This disruption of the cell membrane integrity is a well-established antifungal strategy.

-

Induction of Oxidative Stress: The inhibition of Cyp51 and the subsequent disruption of cellular homeostasis lead to a significant accumulation of intracellular ROS. This oxidative stress overwhelms the fungal cell's antioxidant defenses.

-

Mitochondrial Damage: The excessive ROS levels directly damage mitochondrial components, leading to a loss of mitochondrial membrane potential (ΔΨm) and impaired ATP synthesis. This mitochondrial dysfunction is a critical step that pushes the fungal cell towards apoptosis and lysis.

-

Inhibition of Host PD-L1: While not the focus of this guide's core topic, the compound's ability to block the PD-L1/PD-1 interaction is designed to restore T-cell activity, allowing the host immune system to more effectively recognize and eliminate the fungal pathogen.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the antifungal action of this compound, culminating in mitochondrial damage.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and a related, potent compound, Cyp51/PD-L1-IN-2.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC₅₀ (µM) |

| This compound (L11) | Fungal Cyp51 | 0.884 |

| Human PD-L1 | 0.083 | |

| Cyp51/PD-L1-IN-2 (L20) | Fungal Cyp51 | 0.263 |

| Human PD-L1 | 0.017 |

Data sourced from MedChemExpress, citing Sun B, et al. J Med Chem. 2023.

Table 2: In Vitro Antifungal Activity

| Compound | Fungal Strains | MIC₅₀ Range (µg/mL) |

| L11, L20, L21 | Various Candida spp. | 0.25 - 2.0 |

Data sourced from a review of Sun B, et al., indicating potent activity against various Candida species.[3]

Experimental Protocols

The following protocols are representative methods for assessing the key events in this compound-induced mitochondrial damage in fungi.

Disclaimer: The following protocols are based on established methodologies for fungal research. The specific concentrations, incubation times, and reagents used in the primary study by Sun et al. could not be fully verified as the full-text article was not accessible. These should be used as a guide and optimized for specific experimental conditions.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels. DCFH-DA is cell-permeable and non-fluorescent; once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Candida albicans culture

-

Yeast extract-peptone-dextrose (YPD) broth

-

Phosphate-buffered saline (PBS), pH 7.4

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

This compound

-

Positive control (e.g., H₂O₂)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture: Grow C. albicans in YPD broth overnight at 30°C with shaking.

-

Preparation: Dilute the overnight culture to a starting OD₆₀₀ of ~0.1 in fresh YPD broth and grow to mid-log phase (OD₆₀₀ of ~0.6-0.8).

-

Treatment: Harvest the cells by centrifugation (3000 x g, 5 min), wash twice with PBS, and resuspend in PBS to a concentration of approximately 1 x 10⁷ cells/mL.

-

Loading with DCFH-DA: Add DCFH-DA to the cell suspension to a final concentration of 10-20 µM. Incubate at 37°C for 30-60 minutes in the dark.

-

Washing: Centrifuge the cells to remove excess probe, and wash twice with PBS.

-

Exposure to Inhibitor: Resuspend the cells in PBS containing various concentrations of this compound (e.g., 0.5x, 1x, 2x MIC). Include a vehicle control (DMSO) and a positive control (e.g., 5-10 mM H₂O₂).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~528 nm.[5] Alternatively, visualize the cells under a fluorescence microscope.

-

Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold-increase in ROS production.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the cationic fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy, energized mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[6]

Materials:

-

Candida albicans culture and treatment setup as in 4.1

-

JC-1 stock solution (e.g., 5 mg/mL in DMSO)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

-

Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

-

Cell Preparation and Treatment: Culture and treat C. albicans with this compound for a desired period (e.g., 4-6 hours) as described previously. Include a vehicle control and a positive control treated with CCCP (e.g., 10-50 µM for 15-30 min).

-

Staining: Harvest the cells by centrifugation and resuspend them in PBS. Add JC-1 to a final concentration of 2-10 µM.

-

Incubation: Incubate the cells at 37°C for 20-30 minutes in the dark.

-

Washing: Centrifuge the cells, remove the supernatant, and wash once or twice with PBS to remove excess dye.

-

Measurement:

-

Microplate Reader: Resuspend cells in PBS and transfer to a 96-well black plate. Read fluorescence for J-aggregates (red; Ex/Em ~535/590 nm) and JC-1 monomers (green; Ex/Em ~485/535 nm).

-

Microscopy: Place a drop of the cell suspension on a slide and observe under a fluorescence microscope using filters for red and green fluorescence. Healthy cells will show red fluorescent mitochondria, while damaged cells will show diffuse green fluorescence.

-

-

Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Quantification of Intracellular ATP

This protocol measures intracellular ATP levels using a luciferin-luciferase-based bioluminescence assay. The light produced in the reaction is directly proportional to the amount of ATP present, providing a sensitive measure of cellular energy status.

Materials:

-

Candida albicans culture and treatment setup as in 4.1

-

ATP determination kit (containing luciferase, D-luciferin, and reaction buffer)

-

ATP standard solution

-

Boiling water bath or cell lysis buffer (e.g., containing trichloroacetic acid)

-

Luminometer

Procedure:

-

Cell Preparation and Treatment: Culture and treat C. albicans with this compound for the desired time.

-

ATP Extraction:

-

Harvest a known number of cells (e.g., 1 x 10⁷) by centrifugation.

-

To extract ATP, rapidly resuspend the cell pellet in a boiling buffer (e.g., Tris-EDTA) and incubate in a boiling water bath for 5-10 minutes. This inactivates ATPases.

-

Alternatively, use a chemical lysis method compatible with the ATP assay kit.

-

Centrifuge the lysate at 10,000 x g for 5 minutes to pellet cell debris.

-

-

ATP Measurement:

-

Prepare an ATP standard curve according to the kit manufacturer's instructions.

-

In a 96-well opaque white plate, add a small volume (e.g., 10 µL) of the extracted supernatant from each sample.

-

Add the ATP assay reagent (luciferin-luciferase mixture) to all wells, including standards and samples.

-

Immediately measure the luminescence using a luminometer.[1][7]

-

-

Analysis: Calculate the ATP concentration in each sample using the standard curve. Normalize the results to the cell number or total protein content. A decrease in ATP levels in treated cells indicates mitochondrial dysfunction.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the effects of this compound on fungal mitochondria.

Conclusion

This compound represents an innovative approach to antifungal drug development by combining direct fungicidal activity with host immune stimulation. Its ability to induce a cascade of events, beginning with Cyp51 inhibition and culminating in severe mitochondrial damage driven by oxidative stress, highlights a potent mechanism for killing fungal pathogens. The data and protocols presented in this guide offer a technical framework for researchers to investigate this and other compounds targeting fungal mitochondrial function. Further exploration of this dual-target strategy may lead to the development of more effective therapies to combat the growing challenge of antifungal resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Live Candida albicans Suppresses Production of Reactive Oxygen Species in Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Candida albicans Reactive Oxygen Species (ROS)-Dependent Lethality and ROS-Independent Hyphal and Biofilm Inhibition by Eugenol and Citral - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Foundational Research on Novel Antifungal Immunotherapies: A Technical Guide

October 26, 2025

Abstract

Invasive fungal infections (IFIs) represent a significant and growing threat to public health, particularly among immunocompromised populations. The emergence of antifungal drug resistance and the limited therapeutic arsenal necessitate the development of novel treatment strategies. Immunotherapies, which harness and augment the host's own immune system, offer a promising avenue for combating these challenging infections. This technical guide provides an in-depth overview of the foundational research in novel antifungal immunotherapies, designed for researchers, scientists, and drug development professionals. It covers the core principles of the host immune response to fungi, details various immunotherapeutic modalities including monoclonal antibodies, cellular therapies, therapeutic vaccines, and cytokine treatments, and provides detailed experimental protocols and quantitative data from key preclinical and clinical studies.

Introduction: The Unmet Need in Antifungal Therapy

Invasive fungal infections are associated with high rates of morbidity and mortality, largely due to difficulties in diagnosis and the limitations of current antifungal drug therapies.[1][2][3] The patient populations at highest risk—including those undergoing chemotherapy, organ transplant recipients, and individuals with HIV/AIDS—have expanded in recent years.[3][4][5] Compounding this challenge is the rise of antifungal resistance to mainstay drugs like azoles.[6][7] These factors underscore a critical, unmet clinical need for new therapeutic approaches that are both effective and less susceptible to resistance mechanisms.[8][9] Immunomodulatory therapies, which aim to enhance the patient's own immune capacity to clear the infection, represent a paradigm shift from direct antimicrobial action and are a focal point of current research.[5][7]

The Host Immune Response to Fungal Pathogens

A sophisticated interplay between the innate and adaptive immune systems is required to recognize and eliminate fungal pathogens. Understanding these mechanisms is fundamental to designing effective immunotherapies.

Innate Recognition: The First Line of Defense

The innate immune system's initial recognition of fungi is mediated by Pattern Recognition Receptors (PRRs) expressed on myeloid cells like macrophages and neutrophils.[5] These receptors bind to Pathogen-Associated Molecular Patterns (PAMPs), such as conserved structures in the fungal cell wall.

-

Dectin-1: This C-type lectin receptor is a primary receptor for β-1,3-glucans, a major component of the cell wall of most fungi, including Candida and Aspergillus.[10][11][12] Binding of β-glucan to Dectin-1 triggers a cascade of intracellular signaling events, leading to phagocytosis, the production of reactive oxygen species (ROS), and the synthesis of inflammatory cytokines and chemokines.[11][12][13]

-

Toll-Like Receptors (TLRs): TLRs, particularly TLR2 and TLR4, also play a role in fungal recognition.[5][14] TLR2, in cooperation with TLR1 or TLR6, recognizes fungal mannans and phospholipomannans, while TLR4 is involved in recognizing mannans from Aspergillus fumigatus.[14][15] TLR signaling often collaborates with the Dectin-1 pathway to amplify the inflammatory response.[10]

Key Signaling Pathways

Upon ligand binding, PRRs initiate downstream signaling cascades that orchestrate the antifungal response.

-

Dectin-1 Signaling: The Dectin-1 pathway is central to antifungal immunity. Ligand binding leads to the phosphorylation of an immunoreceptor tyrosine-based activation motif (ITAM) in its cytoplasmic tail by Src family kinases.[13] This recruits and activates Spleen tyrosine kinase (Syk), which in turn activates downstream pathways involving CARD9, MAP kinases, and NF-κB, culminating in the expression of pro-inflammatory genes.[13]

dot graph Dectin1_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

// Nodes fungus [label="Fungal Pathogen\n(β-Glucan)", fillcolor="#FBBC05", fontcolor="#202124"]; dectin1 [label="Dectin-1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; src [label="Src Family Kinases", fillcolor="#34A853", fontcolor="#FFFFFF"]; syk [label="Syk", fillcolor="#34A853", fontcolor="#FFFFFF"]; card9 [label="CARD9-Bcl10-MALT1\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nfkb [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mapk [label="MAP Kinases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cytokines [label="Pro-inflammatory Cytokines\n(TNF, IL-6, IL-23)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; phagocytosis [label="Phagocytosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges fungus -> dectin1 [label="Binds"]; dectin1 -> src [label="Activates"]; src -> dectin1 [label="Phosphorylates\nITAM-like motif"]; dectin1 -> syk [label="Recruits"]; src -> syk [label="Activates"]; syk -> card9; card9 -> nfkb; syk -> mapk; nfkb -> cytokines [label="Gene Transcription"]; mapk -> cytokines [label="Gene Transcription"]; syk -> phagocytosis; }

Caption: Simplified Dectin-1 signaling cascade upon fungal β-glucan recognition.

-

TLR Signaling: TLR activation initiates signaling primarily through the MyD88-dependent pathway.[16] This pathway involves a series of adaptor proteins and kinases that ultimately lead to the activation of the transcription factor NF-κB and the production of inflammatory cytokines.[16] There is significant crosstalk between TLR and Dectin-1 pathways, which is crucial for a robust and tailored immune response.

dot graph TLR_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

// Nodes fungal_pamp [label="Fungal PAMP\n(e.g., Mannan)", fillcolor="#FBBC05", fontcolor="#202124"]; tlr2_6 [label="TLR2/TLR6 Heterodimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; myd88 [label="MyD88", fillcolor="#34A853", fontcolor="#FFFFFF"]; traf6 [label="TRAF6", fillcolor="#34A853", fontcolor="#FFFFFF"]; ikk [label="IKK Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nfkb [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nucleus [label="Cytokine Gene\nTranscription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges fungal_pamp -> tlr2_6 [label="Binds"]; tlr2_6 -> myd88 [label="Recruits"]; myd88 -> traf6; traf6 -> ikk [label="Activates"]; ikk -> nfkb [label="Activates"]; nfkb -> nucleus; }

Caption: Overview of the MyD88-dependent TLR signaling pathway in antifungal immunity.

Novel Immunotherapeutic Modalities

Several immunotherapeutic strategies are under investigation, each with a unique mechanism for enhancing the host's antifungal defenses.

Monoclonal Antibodies (mAbs)

Passive immunotherapy using mAbs targets specific fungal surface antigens, promoting clearance of the pathogen.[17]

-

Mechanism of Action: Antifungal mAbs can work through several mechanisms:

-

Opsonization: By coating the fungus, mAbs facilitate recognition and phagocytosis by immune cells like macrophages and neutrophils.[2][18]

-

Complement Activation: Antibody binding can trigger the classical complement cascade, leading to direct lysis of the fungal cell.[17]

-

Direct Antimicrobial Effects: Some antibodies can directly interfere with fungal growth, adhesion, or biofilm formation.[19]

-

-

Key Targets & Preclinical Data: The fungal cell wall is a primary target for antibody development.[2][18] A notable example is the humanized mAb Efungumab (Mycograb), which targets fungal heat shock protein 90 (Hsp90).[2] More recent efforts have focused on cell wall proteins like Utr2 and Pga31 in Candida albicans, with specific mAbs demonstrating significant protection in murine models of disseminated candidiasis.[20]

| Therapy | Target | Fungal Pathogen(s) | Key Preclinical Finding | Reference |

| Anti-Pga31 mAb (1B11) | Pga31 Cell Wall Protein | Candida albicans | >80% survival in a mouse model of disseminated candidiasis. | [20] |

| Anti-Utr2 mAb | Utr2 Cell Wall Protein | Candida albicans | Increased phagocytosis by macrophages and protective efficacy in a murine model. | [20] |

| Efungumab (Mycograb) | Heat Shock Protein 90 (Hsp90) | Candida spp. | Tested in a murine model of systemic candidiasis. | [2] |

| Anti-β-glucan mAb (2G8) | β-1,3-glucan | Candida spp. | Interferes with fungal growth. | [19] |

| Anti-GXM mAb (18B7) | Glucuronoxylomannan (GXM) | Cryptococcus neoformans | Promotes clearance of polysaccharide antigen and enhances efficacy of antifungal drugs. | [17][19] |

Cellular Therapies (CAR T-Cells)

Adoptive cell transfer, particularly using Chimeric Antigen Receptor (CAR) T-cells, represents a cutting-edge approach to redirect the potent killing capacity of T-cells against fungal pathogens.

-

Mechanism of Action: T-cells are genetically engineered to express a CAR that recognizes a specific fungal surface antigen. Upon encountering the fungus, these CAR T-cells become activated, releasing cytotoxic molecules like perforin and granzyme B to directly kill the pathogen.[6] They also secrete cytokines that recruit and activate other immune cells, such as macrophages, creating a broader and more robust antifungal response.[6][21]

-

Preclinical Success: Preclinical research has demonstrated the potential of this approach. In a mouse model of invasive pulmonary aspergillosis, CAR T-cells targeting Aspergillus fumigatus were shown to home to the sites of infection, reduce the fungal burden in the lungs, and increase survival.[6][21][22]

| Therapy | Target Antigen | Fungal Pathogen | Animal Model | Key Outcome | Reference |

| Anti-Aspergillus CAR T-cells | Hyphae of A. fumigatus | Aspergillus fumigatus | Neutropenic Mouse Model | Reduced fungal burden in the lungs and increased mouse viability. | [22] |

Therapeutic Vaccines

The goal of antifungal vaccines is to induce a robust and durable adaptive immune response, providing long-term protection against infection.

-

Vaccine Strategies: Several platforms are being explored, including live-attenuated strains, subunit vaccines (using specific fungal proteins or peptides), and pan-fungal vaccines that target antigens common to multiple species.[7][23]

-

Preclinical Candidates: A promising pan-fungal vaccine candidate, NXT-2, has been developed.[8][24] This vaccine targets three of the most common fungal pathogens (Aspergillus, Candida, and Pneumocystis).[3] In preclinical animal models, including nonhuman primates, the NXT-2 vaccine effectively induced broad, cross-reactive antibody responses and reduced both morbidity and mortality in immunosuppressed animals.[3][8]

| Vaccine Candidate | Antigen(s)/Platform | Target Pathogen(s) | Key Preclinical Finding | Reference |

| NXT-2 | Recombinant Peptide | Aspergillus, Candida, Pneumocystis | Induced cross-reactive antibody responses; reduced morbidity and mortality in multiple animal models. | [3][8] |

| Heat-killed S. cerevisiae | Whole-cell | Broad (Candida, Aspergillus, etc.) | Prophylactic efficacy shown in murine models. | [23] |

| tet-NRG1 strain | Live-attenuated | Candida albicans | Demonstrated effective response in rodent models. | [23] |

Cytokine Therapy

Administering recombinant cytokines aims to boost the number and function of key antifungal effector cells, particularly in neutropenic patients.

-

Mechanism of Action: Cytokines like granulocyte-colony stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF) stimulate the production and maturation of neutrophils and macrophages.[25] Interferon-gamma (IFN-γ) activates the fungal killing capacity of these phagocytes.[25][26] Cytokine therapy is generally considered as an adjuvant to conventional antifungal drugs.[5][25]

-

Clinical Application: Several cytokines have been explored in clinical settings, though their use is often limited by systemic toxicity.[9] IFN-γ shows promise as an adjuvant therapy for infections like cryptococcal meningitis and invasive aspergillosis.[26]

| Cytokine | Primary Function in Antifungal Immunity | Potential Clinical Application | Reference |

| G-CSF / GM-CSF | Stimulate production and function of neutrophils and macrophages. | Adjunctive therapy for IFIs in neutropenic patients. | [5][25] |

| IFN-γ | Activates microbicidal functions of phagocytes (e.g., macrophages). | Adjunctive therapy for cryptococcosis, aspergillosis. | [25][26] |

| IL-15 | Activates neutrophils and NK cells; increases superoxide production. | Potential adjuvant role in invasive aspergillosis. | [7] |

| IL-18 | Drives protective Th1 responses. | Protective in models of Aspergillus and Candida infection. | [27] |

Key Experimental Protocols and Methodologies

Reproducible and standardized animal models and in vitro assays are crucial for the preclinical evaluation of novel immunotherapies.

Murine Models of Invasive Fungal Infection

Mice are the most common animal model for studying aspergillosis and candidiasis due to their cost-effectiveness, ease of manipulation, and the availability of immunological reagents.[28][29]

-

Model of Invasive Pulmonary Aspergillosis (IPA):

-

Immunosuppression: Mice (e.g., BALB/c or C57BL/6 strains) are typically immunosuppressed to mimic the human host. Common regimens include the administration of corticosteroids (e.g., hydrocortisone) or cytotoxic agents (e.g., cyclophosphamide) to induce neutropenia.[28][30]

-

Inoculation: Mice are infected with a calibrated inoculum of Aspergillus fumigatus conidia. The most common route is via inhalation/aerosol exposure or intranasal/intratracheal instillation to establish a primary pulmonary infection.[28][30][31]

-

Outcome Measures: Key endpoints include survival, fungal burden in the lungs and other organs (measured as colony-forming units, CFU), and histopathological analysis of tissue damage.[31]

-

Caption: Experimental workflow for a murine model of invasive pulmonary aspergillosis.

-

Model of Disseminated Candidiasis:

-

Inoculation: This model typically involves the intravenous (i.v.) injection of Candida albicans cells (e.g., 1 x 10⁵ cells) via the lateral tail vein.[1][32] This route bypasses initial mucosal barriers and mimics hematogenous spread.[1][32]

-